molecular formula C9H9N3O2 B3164376 Ethyl 3-amino-4-cyanopicolinate CAS No. 89241-94-1

Ethyl 3-amino-4-cyanopicolinate

Cat. No.: B3164376
CAS No.: 89241-94-1
M. Wt: 191.19 g/mol
InChI Key: BBWGALGTLJAQJF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyanopicolinate is a heterocyclic compound featuring a picolinate backbone substituted with an amino group at position 3 and a cyano group at position 4 (Figure 1). Its cyano group contributes to electron-withdrawing properties, which may influence reactivity in nucleophilic or cyclization reactions . Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial production, stability, or demand .

Properties

IUPAC Name

ethyl 3-amino-4-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)6(5-10)3-4-12-8/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWGALGTLJAQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625793
Record name Ethyl 3-amino-4-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89241-94-1
Record name Ethyl 3-amino-4-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 3-amino-4-cyanopicolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and sodium methoxide. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyanopicolinate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-amino-4-cyanopicolinate belongs to the picolinate ester family, which includes analogs with halogen, cyano, or amino substituents. Key structurally related compounds are listed below, with their distinguishing features:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Substituents Molecular Formula Key Functional Groups
This compound 10-F612655 3-NH₂, 4-CN C₉H₉N₃O₂ Amino, cyano, ester
Ethyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 4-NH₂, 3,5,6-Cl C₈H₇Cl₃N₂O₂ Amino, chloro, ester
Methyl 4-amino-3,6-dichloropicolinate 350601-39-7 4-NH₂, 3,6-Cl C₇H₆Cl₂N₂O₂ Amino, chloro, ester

Key Observations :

  • Substituent Position: The amino group in the target compound is at position 3, whereas chlorinated analogs (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) feature amino groups at position 3. This positional difference alters electronic distribution and steric effects, impacting reactivity .
  • Functional Groups: Cyano (CN) groups are stronger electron-withdrawing groups than chloro (Cl), making the target compound more reactive in polar reactions. Chlorinated analogs exhibit greater lipophilicity, enhancing their bioactivity in agrochemical applications .

Physicochemical Properties

  • Solubility: The cyano group in this compound increases polarity compared to chlorinated analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Stability: Chlorinated compounds exhibit superior thermal and hydrolytic stability, whereas cyano groups may degrade under harsh conditions, limiting shelf life .

Research Findings and Implications

  • Bioactivity: Chlorinated picolinates show higher fungicidal and herbicidal activity compared to cyano derivatives, as chloro substituents enhance membrane permeability and target binding .
  • Market Trends: The agrochemical industry favors chlorinated picolinates due to their efficacy and regulatory acceptance. Cyano derivatives like this compound remain niche research tools .

Biological Activity

Ethyl 3-amino-4-cyanopicolinate is a compound of interest due to its potential biological activities, including its role in medicinal chemistry and as a precursor in various synthetic pathways. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a cyano group at the 3 and 4 positions, respectively. Its molecular formula is C8H8N2O2C_8H_8N_2O_2, and it has a molecular weight of approximately 164.16 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting fatty acid mobilization and glucose metabolism .
  • Interaction with Biological Targets : The binding affinity of this compound to various proteins may lead to alterations in enzymatic activity without significantly changing the protein's overall structure .

Antidiabetic Properties

A study involving related compounds showed that derivatives of cyanopicolinate can effectively inhibit fatty acid mobilization in diabetic rat models induced by streptozotocin. This suggests that this compound could have similar antidiabetic effects due to its structural similarities .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties. This compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Case Studies

  • Antidiabetic Activity in Animal Models :
    • In a controlled study, rats treated with derivatives of this compound showed significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose output.
  • Neuroprotection Studies :
    • A series of experiments demonstrated that administration of similar compounds led to decreased markers of oxidative stress in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases.

Data Tables

Biological Activity Effect Observed Reference
AntidiabeticReduced blood glucose levels
NeuroprotectiveDecreased oxidative stress
Enzymatic inhibitionAltered enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-cyanopicolinate
Reactant of Route 2
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Ethyl 3-amino-4-cyanopicolinate

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